4-Aminophenyl b-D-thiogalactopyranoside

Description

BenchChem offers high-quality 4-Aminophenyl b-D-thiogalactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl b-D-thiogalactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

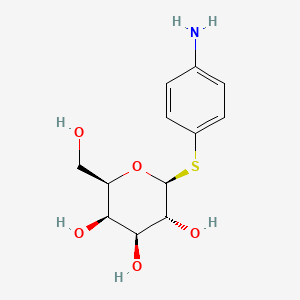

(2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428574 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29558-05-2 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Aminophenyl b-D-thiogalactopyranoside chemical properties

Technical Guide: 4-Aminophenyl -D-thiogalactopyranoside (APTG)[1]

Executive Summary

4-Aminophenyl

This guide details the physicochemical properties, mechanistic applications, and validated protocols for utilizing APTG in high-fidelity protein purification and biochemical assays.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

The distinction between the thio-derivative (APTG) and the O-linked derivative is critical for experimental success. The thio-linkage ensures the ligand remains intact during the purification process.

Core Chemical Data

| Property | Specification |

| Chemical Name | 4-Aminophenyl 1-thio- |

| Common Acronyms | APTG; APTPG; TPEG-Amine |

| CAS Number | 29558-05-2 (Specific to Thio-derivative) |

| Molecular Formula | |

| Molecular Weight | 287.33 g/mol |

| Structure | Galactose ring linked via Sulfur (C1) to a 4-Aminophenyl group |

| Solubility | Soluble in water (~50 mg/mL); slightly soluble in methanol |

| Appearance | White to off-white crystalline powder |

| pKa (Amine) | ~4.0–5.0 (Aniline derivative) |

Structural Visualization

The following diagram illustrates the functional segmentation of the APTG molecule, highlighting the critical thio-linkage that confers hydrolytic stability.

[9]

Mechanistic Applications

Affinity Chromatography Principle

APTG acts as a substrate analog .

-

Binding: The enzyme recognizes the galactose ring.

-

Stalling: The catalytic mechanism involves a nucleophilic attack usually followed by cleavage. However, the C-S bond is stronger and chemically distinct from the C-O bond, preventing the formation of the transition state required for hydrolysis. The enzyme remains bound to the column.

-

Elution: High pH (typically pH 10) distorts the enzyme's active site, reducing affinity and releasing the protein.

Chemical Conjugation

The primary amine (

-

NHS-Ester Coupling: Reacts with N-hydroxysuccinimide esters to form stable amide bonds.

-

CNBr Activation: Reacts with cyanogen bromide-activated agarose (isourea linkage).

-

Diazotization: The amine can be converted to a diazonium salt (

) for coupling to tyrosine/histidine residues or phenolic supports.

Experimental Protocols

Protocol A: Preparation of APTG-Agarose Resin

Pre-requisite: Cyanogen Bromide (CNBr)-activated Sepharose 4B.

-

Ligand Dissolution: Dissolve APTG in Coupling Buffer (0.1 M

, 0.5 M NaCl, pH 8.3) to a concentration of 5–10 mg/mL.-

Note: A ligand density of 5–10

mol per mL of gel is optimal.

-

-

Resin Preparation: Wash CNBr-activated Sepharose with 1 mM HCl (cold) to remove preservatives and preserve reactive groups.

-

Coupling Reaction:

-

Mix the ligand solution with the washed resin (1:1 volume ratio).

-

Incubate overnight at 4°C or 2 hours at room temperature with gentle rotation.

-

Critical: Do not use magnetic stir bars, as they grind the agarose beads.

-

-

Blocking: Wash the resin and incubate with Blocking Buffer (1 M Ethanolamine or 0.2 M Glycine, pH 8.0) for 2 hours to cap remaining active groups.

-

Washing: Cycle the resin between High pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and Low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers 3 times.

Protocol B: Purification of -Galactosidase Fusion Proteins

This self-validating workflow ensures high purity of LacZ-tagged proteins.

Reagents:

-

Binding Buffer: 20 mM Tris-HCl, 10 mM

, 10 mM-

Expert Insight:

is an essential cofactor for

-

-

Elution Buffer: 100 mM Sodium Borate, pH 10.0.

Workflow:

Step-by-Step:

-

Equilibration: Wash column with 5 CV (Column Volumes) of Binding Buffer.

-

Loading: Apply clarified lysate at a slow flow rate (e.g., 0.5 mL/min) to maximize contact time.

-

Washing: Wash with 10–20 CV of Binding Buffer until

returns to baseline. -

Elution: Apply Elution Buffer (Borate pH 10). Collect 1 mL fractions.

-

Self-Validating Step: Spot 5

L of fractions onto nitrocellulose and stain with X-Gal. Blue color confirms the presence of active enzyme.

-

-

Neutralization: Immediately add 1/10th volume of 1 M Tris-HCl (pH 7.0) to elution fractions to prevent irreversible denaturation of the fusion protein.

Safety & Handling

-

Storage: Store powdered APTG at -20°C, desiccated and protected from light.

-

Toxicity: While not classified as acutely toxic, the aniline moiety suggests potential for irritation. Use standard PPE (gloves, goggles).

-

Disposal: APTG-Agarose often contains preservatives (e.g., thimerosal or azide) if purchased commercially. Dispose of as hazardous chemical waste.

References

-

Steers, E., Cuatrecasas, P., & Pollard, H. B. (1971).

-Galactosidase from Escherichia coli by Affinity Chromatography. Journal of Biological Chemistry. -

Ullmann, A. (1984).

-galactosidase activity. Gene. -

Sigma-Aldrich. (n.d.).

-

Fowler, A. V., & Zabin, I. (1978). Amino acid sequence of

-galactosidase.[4] XI. Peptide ordering procedures and the complete sequence. Journal of Biological Chemistry.

Sources

- 1. Identification of the Set of Genes, Including Nonannotated morA, under the Direct Control of ModE in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B matrix 4% beaded agarose | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-氨基苯基-β-D-硫代半乳糖吡喃糖苷-琼脂糖 4B matrix 4% beaded agarose | Sigma-Aldrich [sigmaaldrich.com]

- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]

4-Aminophenyl b-D-thiogalactopyranoside CAS number 29558-05-2

Technical Whitepaper: 4-Aminophenyl -D-thiogalactopyranoside (APTG)

The Non-Hydrolyzable Ligand for -Galactosidase Purification[1]

Executive Summary

4-Aminophenyl

Part 1: Chemical & Physical Profile[1][2]

APTG is a synthetic galactoside derivative.[1][2] Its structural utility lies in the para-amino group, which serves as a nucleophilic handle for covalent attachment to solid supports (resins, biosensors), and the sulfur bridge, which confers metabolic stability.[1]

Table 1: Technical Specifications

| Property | Specification |

| Chemical Name | 4-Aminophenyl |

| CAS Number | 29558-05-2 |

| Molecular Formula | |

| Molecular Weight | 287.33 g/mol |

| Solubility | Soluble in water, DMSO, and dilute HCl.[1][2] |

| Appearance | White to off-white crystalline powder.[1] |

| pKa (Amino group) | ~4.0 - 5.0 (Aniline derivative) |

| Stability | Stable at neutral pH; thio-linkage resistant to |

Structural Mechanism

The efficacy of APTG relies on two distinct functional domains:

-

The Recognition Domain (

-D-Galactose): Mimics the natural substrate (lactose), fitting into the active site of -

The Stability Domain (Thio-linkage): The C–S bond length (1.82 Å) is longer than the natural C–O bond (1.43 Å), and the sulfur atom is a poor proton acceptor in the enzymatic transition state.[1] This prevents the enzyme from cleaving the aglycone, effectively "locking" the enzyme onto the ligand.[1]

Figure 1: Structural logic of APTG. The thio-linkage prevents enzymatic cleavage, while the amino group enables immobilization.[1]

Part 2: Core Application – Affinity Chromatography[1]

The primary application of APTG is the preparation of affinity resins for purifying

2.1. Matrix Immobilization Protocol

While pre-conjugated resins are available, custom coupling allows for control over ligand density, which is critical for resolving monomeric vs. tetrameric forms of the enzyme.[1]

Prerequisites:

-

Matrix: NHS-Activated Sepharose 4 Fast Flow (or equivalent)

-

Coupling Buffer: 0.2 M

, 0.5 M NaCl, pH 8.3[1] -

Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3[1]

Step-by-Step Workflow:

-

Ligand Preparation: Dissolve APTG in the Coupling Buffer at a concentration of 5–10 mg/mL.[1] Ensure complete dissolution; mild sonication may be used if necessary.[1]

-

Resin Preparation: Wash the NHS-activated resin with cold 1 mM HCl (to preserve the active NHS groups) followed immediately by the Coupling Buffer.[1]

-

Critical: Do not allow the resin to dry.[1]

-

-

Coupling Reaction: Mix the ligand solution with the resin (1:1 v/v ratio).[1] Rotate end-over-end for 2–4 hours at room temperature or overnight at 4°C.

-

Blocking: Wash the resin to remove unbound ligand.[1] Incubate with Blocking Buffer for 2 hours to cap any remaining active NHS groups.

-

Storage: Wash extensively with alternating high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M Acetate, pH 4.[1]5) buffers.[1][4][5] Store in 20% ethanol at 4°C.

2.2. Purification of

-Galactosidase

This protocol utilizes competitive elution , which is gentler than pH elution and preserves enzymatic activity.[1]

Buffers:

-

Binding Buffer: 20 mM Tris-HCl, 10 mM

, 10 mM-

Note:

is an essential cofactor for

-

-

Elution Buffer: Binding Buffer + 100 mM Sodium Borate (pH 10) OR Binding Buffer + 50 mM Isopropyl

-D-1-thiogalactopyranoside (IPTG).[1]

Workflow:

-

Equilibration: Equilibrate the APTG-column with 5–10 column volumes (CV) of Binding Buffer.

-

Loading: Apply the crude lysate (clarified) at a slow flow rate (e.g., 0.5 mL/min) to maximize contact time.

-

Washing: Wash with Binding Buffer until absorbance at 280 nm returns to baseline (removes non-specifically bound proteins).

-

Elution (Choice of Method):

-

Method A (Competitive - Recommended): Elute with Binding Buffer containing 50 mM IPTG or Lactose.[1] The free ligand competes for the enzyme's active site, displacing it from the column.[1]

-

Method B (pH Shift): Elute with 100 mM Sodium Borate, pH 10.[1]0. This alters the ionization state of the active site, reducing affinity.[1] Caution: Prolonged exposure to pH 10 may denature some fusion partners.[1]

-

Figure 2: Affinity purification logic.[1] The enzyme binds to the immobilized APTG and is released via competitive displacement by soluble IPTG.

Part 3: Quality Control & Analytics[1]

To ensure the integrity of the purification system, the following QC steps are recommended:

-

Coupling Efficiency Assay:

-

Functional Binding Capacity:

References

-

Steers, E. Jr., Cuatrecasas, P., & Pollard, H. B. (1971).[1] The Purification of

-Galactosidase from Escherichia coli by Affinity Chromatography. Journal of Biological Chemistry, 246(1), 196-200.[1] -

Ullmann, A. (1984).[1] One-step purification of hybrid proteins which have

-galactosidase activity.[1] Gene, 29(1-2), 27-31.[1] -

Sigma-Aldrich. (n.d.).[1] 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose Product Information.

-

Grozdanovic, M. M., et al. (2014).[1] Immobilized 4-aminophenyl 1-thio-β-D-galactofuranoside as a matrix for affinity purification.[1][6] Journal of Chromatography B, 962, 76-82.[1]

Sources

- 1. glycodepot.com [glycodepot.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Bachem 4-Aminophenyl-1-thio-b-D-galactopyranoside, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. Immobilization of Thrombin on Agarose-Based Supports for Affinity Tag Removal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 4-Aminophenyl β-D-thiogalactopyranoside (APTG)

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Aminophenyl β-D-thiogalactopyranoside (APTG), a versatile synthetic analog of allolactose. We will explore its core mechanism of action as an inducer of the lac operon, contrast its properties with other common inducers, and detail its applications in molecular biology, protein biochemistry, and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important biochemical tool.

Introduction: The Molecular Logic of a Synthetic Inducer

4-Aminophenyl β-D-thiogalactopyranoside (APTG) is a structural mimic of allolactose, the natural inducer of the lac operon in Escherichia coli and other bacteria.[1][2] Its structure is characterized by a galactose moiety linked via a thioether bond to an aminophenyl group. This design confers two critical properties:

-

Inducer Functionality : Like allolactose, APTG can bind to the Lac repressor protein (LacI), instigating a conformational change that prevents the repressor from binding to the lac operator DNA sequence.[2][3]

-

Metabolic Stability : The thioether (S-glycosidic) bond is not hydrolyzable by β-galactosidase, the enzyme encoded by the lacZ gene.[1] This makes APTG a "gratuitous" inducer; its concentration remains stable throughout an experiment because it is not metabolized by the cell, ensuring consistent inductive pressure.[1][2]

The defining feature of APTG is its aminophenyl group. This functional handle provides a site for chemical derivatization, allowing APTG to be covalently coupled to solid matrices, reporter enzymes, or other molecules, significantly broadening its utility beyond simple gene induction.[4][5]

Core Mechanism: Allosteric Regulation of the Lac Repressor

The canonical function of APTG is the induction of gene expression systems under the control of the lac operator. The mechanism is a classic example of allosteric regulation.

In the absence of an inducer, the LacI repressor, a tetrameric protein, binds tightly to the operator region (O1, O2, and O3) of the lac operon.[6] This binding physically obstructs RNA polymerase from initiating transcription of the downstream structural genes (lacZ, lacY, lacA).[3]

The introduction of APTG disrupts this repression. The process unfolds as follows:

-

Binding : APTG enters the cell, often via the lactose permease (encoded by lacY), and binds to a specific pocket on each monomer of the LacI repressor.

-

Conformational Change : This binding event triggers a significant conformational shift within the repressor protein. The structural rearrangement alters the orientation of the DNA-binding domains.[7]

-

Release from Operator : In its altered state, the LacI repressor's affinity for the operator DNA is drastically reduced (by approximately 1000-fold).[7] The repressor dissociates from the DNA.

-

Transcription Initiation : With the operator site now clear, RNA polymerase can bind to the promoter and initiate the transcription of the operon's genes.

This mechanism allows for precise temporal control over the expression of a target gene cloned downstream of the lac operator, a cornerstone of modern molecular cloning and recombinant protein production.[8]

Caption: Mechanism of lac operon induction by APTG.

Comparative Analysis of Common Inducers

While several molecules can induce the lac operon, their properties make them suitable for different applications. The most common are the natural inducer allolactose, the widely used synthetic inducer Isopropyl β-D-1-thiogalactopyranoside (IPTG), and APTG.

| Feature | Allolactose | IPTG | 4-Aminophenyl β-D-thiogalactopyranoside (APTG) |

| Chemical Nature | Isomer of lactose, a disaccharide | Synthetic thiogalactoside[1] | Synthetic thiogalactoside[4] |

| Induction Type | Natural, metabolizable | Gratuitous, non-metabolizable[1][2] | Gratuitous, non-metabolizable |

| Induction Strength | Moderate | Strong, effective inducer[7][9] | Weak to moderate inducer[10] |

| Chemical Handle | None | None | Primary amine on phenyl group[4] |

| Primary Use Case | Physiological regulation | Recombinant protein expression, blue-white screening[8][11] | Affinity chromatography, enzyme assays, specialized induction[4][5][12] |

Causality Insights:

-

Why is IPTG often preferred for protein expression? Its high induction strength and metabolic stability ensure a robust and sustained expression of the target gene.[9] The concentration remains constant, leading to predictable outcomes.[1]

-

Why choose APTG? The key advantage of APTG is its primary amine, which serves as a reactive site for covalent immobilization. This makes it the inducer of choice for creating affinity matrices to purify β-galactosidase or other lactose-binding proteins.[5][12] While a weaker inducer than IPTG, it is still effective for certain induction protocols.[10]

Key Application: Affinity Chromatography

The most distinct application of APTG is in affinity chromatography, a powerful technique for purifying proteins based on specific binding interactions. The aminophenyl group allows APTG to be covalently linked to a solid support matrix, such as agarose beads.[5][12]

Workflow for Purifying β-Galactosidase using APTG-Agarose

This workflow leverages the specific binding between the active site of β-galactosidase and the galactose moiety of the immobilized APTG ligand.

Caption: Workflow for affinity purification using APTG-Agarose.

Detailed Protocol: Purification of β-Galactosidase

This protocol is a self-validating system designed for high-purity isolation of β-galactosidase from an E. coli cell lysate.

Materials:

-

APTG-Agarose 4B resin[12]

-

Chromatography column

-

Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM MgCl₂, 10 mM β-mercaptoethanol, pH 7.5

-

Elution Buffer: 100 mM Sodium Borate, pH 10.0[5]

-

Neutralization Buffer: 1 M Tris-HCl, pH 7.0

-

E. coli lysate containing β-galactosidase

Methodology:

-

Column Packing: Gently pack the APTG-Agarose resin into a suitable chromatography column. Avoid introducing air bubbles.

-

Equilibration: Wash the column with 5-10 column volumes (CV) of Binding/Wash Buffer to equilibrate the matrix and remove any preservatives.

-

Sample Loading: Clarify the cell lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C). Load the supernatant onto the equilibrated column at a slow flow rate (e.g., 0.5 mL/min) to ensure maximal binding.

-

Washing: After loading, wash the column with 10-20 CV of Binding/Wash Buffer to remove all non-specifically bound proteins. Monitor the absorbance at 280 nm (A280) of the flow-through until it returns to baseline.

-

Trustworthiness Check: A stable, low A280 baseline after washing indicates that only proteins with specific affinity for the ligand remain on the column.

-

-

Elution: Elute the bound β-galactosidase by applying the Elution Buffer to the column. The high pH disrupts the interaction between the enzyme and the immobilized APTG.[5]

-

Fraction Collection: Collect fractions (e.g., 1 mL each) into tubes pre-filled with a small volume of Neutralization Buffer (e.g., 100 µL) to immediately restore a neutral pH and preserve enzyme activity.

-

Analysis: Analyze the collected fractions for protein content (A280) and β-galactosidase activity (e.g., using an ONPG assay). Pool the active, pure fractions.

-

Validation Step: Run eluted fractions on an SDS-PAGE gel. A successful purification will show a prominent band at the molecular weight of β-galactosidase (~116 kDa) with minimal contaminating bands.

-

Other Applications and Considerations

Beyond its primary roles, APTG and its derivatives are valuable in other areas of research:

-

Enzyme Assays: As a stable substrate analog, it can be used in assays to study galactoside transport systems and the kinetics of glycosidases.[4]

-

Glycobiology: The aminophenyl group can be diazotized to create probes for studying carbohydrate-binding proteins on cell surfaces or in tissues.

-

Diagnostics: Immobilized APTG can be used in diagnostic assays to capture specific enzymes or antibodies from biological samples.[4]

Field-Proven Insights:

-

Induction Concentration: When used for gene induction, the optimal concentration of APTG may need to be determined empirically, but it is typically in a similar range to IPTG (0.1 - 1.0 mM).

-

Toxicity: Like IPTG, high concentrations of APTG can impose a metabolic burden on cells, potentially affecting growth rates. The role of thiogalactoside transacetylase (LacA) may be to detoxify such compounds via acetylation, facilitating their removal from the cell.[13]

Conclusion

4-Aminophenyl β-D-thiogalactopyranoside is more than just another lac operon inducer. Its unique chemical structure, combining the inducer function of a thiogalactoside with the versatile reactivity of an aminophenyl group, establishes it as a specialized tool for protein purification and biochemical analysis. While IPTG remains the workhorse for routine protein expression, APTG provides a critical capability for affinity-based applications, enabling the high-purity isolation of β-galactosidase and other galactoside-binding proteins. Understanding the causality behind its design and mechanism empowers researchers to leverage its full potential in their experimental workflows.

References

-

4-Aminophenyl-β-D-galactopyranoside. GoldBio.

-

Isopropyl β-D-1-thiogalactopyranoside. Wikipedia.

-

4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B. Sigma-Aldrich.

-

Structural Analysis of Lac Repressor Bound to Allosteric Effectors. U.S. National Library of Medicine.

-

IPTG Triggers the Transcription of the Lac Operon. AG Scientific.

-

lac operon induction in Escherichia coli. The Garcia Lab at UC Berkeley.

-

Lac Operon Repressor and Its Complexes with DNA and Gratuitous Inducer. University of Massachusetts Amherst.

-

367-93-1,IPTG,Isopropyl-β-D-thiogalactopyranoside, CAS. ChemicalBook.

-

S-p-Aminophenyl-β-D-thiogalactoside. Chem-Impex.

-

Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase. PubMed.

-

p-Aminophenyl 1-thio-β-D-galactopyranoside. Sigma-Aldrich.

-

It has been proposed that thiogalactoside transacetylase (LacA in the lac...). Filo.

-

Lac repressor. Wikipedia.

-

4-Aminophenyl-β-D-galactopyranoside. Chem-Impex.

-

IPTG Expression Principles. Biologicscorp.

-

The Purification of β-Galactosidase from Escherichia coli by Affinity Chromatography. Journal of Biological Chemistry.

-

Effect of iso-propyl-thio-beta-D-galactoside Concentration on the Level of Lac-Operon Induction in Steady State Escherichia Coli. PubMed.

-

4-Aminophenyl b-D-thiogalactopyranoside. CymitQuimica.

-

Organic Syntheses Procedure. Organic Syntheses.

-

4-Aminophenyl 1-thio-β-D-galactopyranoside, Min. 98%. Synthose.

-

4-Aminophenylb-D-thiogalactopyranoside. glycodepot.com.

-

Iptg induction. Slideshare.

-

Synthesis of thiodisaccharides related to 4-thiolactose. Specific structural modifications increase the inhibitory activity against E. coli β-galactosidase. Organic & Biomolecular Chemistry (RSC Publishing).

-

p-Aminophenyl β-D-lactopyranoside | Glycobiology. MedchemExpress.com.

-

N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatography. MDPI.

-

Rapid Implementation of Novel Affinity Purification. Thermo Fisher Scientific.

-

Specificity and Affinity of Lac Repressor for the Auxiliary Operators O2 and O3 Are Explained by the Structures of The. DSpace@MIT.

-

IPTG (Isopropyl Beta-D-Thiogalactoside) Inducer For Beta-Galactosidase Expression. Cambridge Bioscience.

Sources

- 1. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 2. IPTG Expression Principles - Biologicscorp [biologicscorp.com]

- 3. Lac repressor - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. Structural Analysis of Lac Repressor Bound to Allosteric Effectors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agscientific.com [agscientific.com]

- 9. Effect of iso-propyl-thio-beta-D-galactoside concentration on the level of lac-operon induction in steady state Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. goldbio.com [goldbio.com]

- 11. 367-93-1,IPTG,Isopropyl-β-D-thiogalactopyranoside, CAS: 367-93-1 [chemsynlab.com]

- 12. 4-氨基苯基-β-D-硫代半乳糖吡喃糖苷-琼脂糖 4B matrix 4% beaded agarose | Sigma-Aldrich [sigmaaldrich.com]

- 13. It has been proposed that thiogalactoside transacetylase (LacA in the lac.. [askfilo.com]

4-Aminophenyl b-D-thiogalactopyranoside vs IPTG

Technical Guide: 4-Aminophenyl -D-thiogalactopyranoside (APTG) vs. Isopropyl -D-1-thiogalactopyranoside (IPTG)[1]

Executive Summary

This guide provides a technical comparison between IPTG (the industry-standard inducer) and APTG (a specialized functional analog).[1] While both molecules share the core thiogalactoside structure—rendering them non-hydrolyzable by

-

IPTG is optimized for cellular permeability and induction kinetics , making it the gold standard for protein expression.[1]

-

APTG features an aniline (4-aminophenyl) moiety that facilitates covalent immobilization .[1] It is primarily used to synthesize affinity matrices for purifying lac repressor (LacI) or

-galactosidase fusion proteins, rather than for routine induction.[1]

Part 1: Mechanistic Foundations[1]

Structural Pharmacology & LacI Interaction

Both molecules function as molecular mimics of allolactose , the natural inducer of the lac operon.[2] They bind to the core domain of the LacI repressor, inducing a conformational change that reduces LacI's affinity for the operator DNA sequence (

-

IPTG (Isopropyl

-D-1-thiogalactopyranoside): The small isopropyl group fits snugly into the hydrophobic pocket of LacI.[1] Its compact size allows for rapid passive diffusion across the membrane at high concentrations (>1 mM), although it is also a substrate for the lactose permease (LacY).[1] -

APTG (4-Aminophenyl

-D-thiogalactopyranoside): The bulky 4-aminophenyl group creates steric hindrance.[1] While it can bind LacI and induce expression, it is a weak inducer compared to IPTG.[1] Its primary utility lies in the amino (-NH

Transport Mechanisms

A critical distinction lies in cellular uptake.[1]

-

IPTG: Exhibits dual-mode transport.[1] At induction concentrations (0.1–1.0 mM), it enters via passive diffusion and active transport (LacY).[1] This ensures induction even in lacY-deficient strains (e.g., many cloning hosts), provided the concentration is high enough.[1]

-

APTG: Due to the aromatic ring, APTG is significantly less membrane-permeable.[1] It relies heavily on active transport via LacY for cellular entry.[1][3] Consequently, APTG is inefficient for induction in lacY-negative strains and requires higher concentrations to achieve comparable induction levels to IPTG, often leading to toxicity or solubility issues.[1]

Visualization: Lac Operon Regulation Dynamics

The following diagram illustrates the differential pathways of IPTG and APTG within the cellular context.

Caption: Comparative flux of IPTG and APTG. Note APTG's dependence on LacY and lower membrane permeability.

Part 2: Comparative Analysis

| Feature | IPTG | APTG |

| Primary Role | Inducer for protein expression.[1][4] | Ligand for affinity purification. |

| Induction Strength | Strong (Gold Standard).[1] | Weak (requires high conc. or LacY+).[1] |

| Membrane Transport | Passive diffusion + Active (LacY).[1] | Primarily Active (LacY dependent).[1] |

| Chemical Stability | High (Non-hydrolyzable thioglycoside).[1] | High (Non-hydrolyzable thioglycoside).[1] |

| Functional Group | Isopropyl (inert).[1] | 4-Aminophenyl (reactive amine).[1] |

| Cost | Low to Moderate (Commodity reagent).[1] | High (Specialty synthesis). |

| Toxicity | Low at standard conc. (0.1–1 mM).[1] | Potential toxicity from aniline moiety.[1] |

| Solubility | Highly soluble in water.[1] | Soluble, but lower saturation limit.[1] |

Part 3: Experimental Protocols

Protocol A: High-Yield Protein Expression (Using IPTG)

Use this protocol for standard production of recombinant proteins in E. coli (e.g., BL21(DE3)).[1]

-

Inoculation: Inoculate 10 mL of LB media (with antibiotic) with a single colony.[1] Incubate overnight at 37°C, 250 rpm.

-

Subculture: Dilute overnight culture 1:100 into fresh LB (e.g., 10 mL into 1 L). Incubate at 37°C until OD

reaches 0.6–0.8 (mid-log phase).-

Note: Induction at lower OD yields less biomass; higher OD may lead to inclusion bodies.[1]

-

-

Induction: Add IPTG to a final concentration of 0.5 mM to 1.0 mM .

-

Optimization: For soluble expression of difficult proteins, lower temperature to 18°C and reduce IPTG to 0.1 mM.

-

-

Expression: Incubate for:

-

Harvest: Centrifuge at 5,000 x g for 15 mins. Pellet can be frozen at -80°C.[1]

Protocol B: Synthesis of APTG-Affinity Resin

Use this protocol to create a column for purifying LacI or

Materials:

-

APTG (4-Aminophenyl

-D-thiogalactopyranoside)[1] -

Coupling Buffer: 0.2 M NaHCO

, 0.5 M NaCl, pH 8.3.[1][6] -

Blocking Buffer: 0.5 M Ethanolamine, 0.5 M NaCl, pH 8.3.[1][7]

-

Wash Buffers: Acetate buffer (pH 4.[1]0) and Tris-HCl (pH 8.0).[1][5]

Workflow:

-

Ligand Preparation: Dissolve APTG in Coupling Buffer to a concentration of 5–10 mg/mL.

-

Critical: Do not use Tris or amine-containing buffers for this step, as they will compete with APTG for the NHS sites.[1]

-

-

Resin Preparation: Wash NHS-Activated Sepharose with cold 1 mM HCl (removes preservatives and preserves NHS reactivity). Use 10–15 column volumes.

-

Coupling Reaction:

-

Immediately mix the washed resin with the APTG solution (ratio 1:2 resin to solution).

-

Incubate on a rotator for 2–4 hours at room temperature or overnight at 4°C.

-

-

Blocking:

-

Drain the coupling buffer.

-

Add Blocking Buffer (Ethanolamine) to quench any remaining active NHS groups.[1]

-

Incubate for 2 hours at room temperature.

-

-

Washing: Wash the resin alternately with high pH (Tris, pH 8) and low pH (Acetate, pH 4) buffers (3 cycles) to remove non-covalently bound ligand.[1]

-

Storage: Store in 20% ethanol at 4°C.

Visualization: APTG Immobilization Chemistry

The following diagram details the chemical conjugation mechanism used in Protocol B.

Caption: Covalent attachment of APTG to NHS-Sepharose via nucleophilic attack by the primary amine.

References

-

Mechanism of LacI Induction

-

IPTG Properties and Transport

-

APTG in Affinity Chromatography

-

NHS-Activated Sepharose Coupling Protocols

-

Electrochemical Applications of Aminophenyl Galactosides

Sources

- 1. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 2. IPTG Expression Principles - Biologicscorp [biologicscorp.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]

- 6. store.sangon.com [store.sangon.com]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

Methodological & Application

4-Aminophenyl b-D-thiogalactopyranoside affinity chromatography protocol

High-Purity Isolation of -Galactosidase & Fusion Proteins via 4-Aminophenyl -D-Thiogalactopyranoside (APTG) Affinity Chromatography

Abstract

This application note details the protocol for the preparation and use of 4-Aminophenyl

Introduction & Mechanism[2][3]

The "Substrate Trap" Principle

Affinity chromatography of enzymes typically utilizes a competitive inhibitor or a non-hydrolyzable substrate analog.[1] APTG is a thio-galactoside , where the glycosidic oxygen is replaced by sulfur.[1]

-

Recognition: The enzyme's active site recognizes the galactosyl moiety and binds with high affinity (

).[1] -

Stalling: The catalytic mechanism of

-galactosidase involves acid-base catalysis to cleave the glycosidic bond.[1] The C-S bond, however, is significantly more stable and resistant to the enzyme's specific hydrolytic attack, effectively trapping the enzyme on the column.[1] -

Spacer Utility: The 4-aminophenyl group serves as a built-in spacer arm, reducing steric hindrance between the bulky agarose matrix and the enzyme's deep active site cleft.[1]

Comparison of Elution Strategies

-

Competitive Elution (Recommended): Uses free substrate analogs (e.g., lactose, galactose) to compete for the active site.[1] Preserves maximal biological activity.[1]

-

pH Shift Elution (Historical/Robust): Uses high pH (Borate, pH 10) to temporarily distort the active site and release the enzyme.[1] High yield, but risks denaturation of labile fusion partners.[1]

Figure 1: Mechanism of APTG Affinity Chromatography. The thio-linkage prevents hydrolysis, stabilizing the Enzyme-Ligand complex until specific elution.[1]

Materials & Equipment

Reagents

-

Ligand: 4-Aminophenyl

-D-thiogalactopyranoside (APTG).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Matrix: CNBr-activated Sepharose 4B (or equivalent agarose beads).[1]

-

Coupling Buffer: 0.1 M NaHCO

, 0.5 M NaCl, pH 8.3.[1] -

Blocking Buffer: 1.0 M Tris-HCl or 1.0 M Glycine, pH 8.0.[1]

-

Acetate Wash Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.0.[1]

-

Binding/Equilibration Buffer: 20 mM Tris-HCl, 10 mM MgCl

, 10 mM-

Note: Mg

is a required cofactor for

-

-

Elution Buffer A (Competitive): Binding Buffer + 100 mM Lactose (or D-Galactose).[1]

-

Elution Buffer B (pH Shift): 0.1 M Sodium Borate, pH 10.0.[1]

Equipment

Resin Preparation Protocol (Coupling)

Skip this section if using pre-coupled commercial APTG-Agarose.

-

Swell Resin: Suspend 1 g of CNBr-activated Sepharose 4B in 1 mM HCl. Wash with 200 mL of 1 mM HCl on a sintered glass filter.

-

Dissolve Ligand: Dissolve 4-Aminophenyl

-D-thiogalactopyranoside in Coupling Buffer at a concentration of 5–10-

Note: Ensure ligand is fully dissolved; mild warming (37°C) may be required.[1]

-

-

Coupling Reaction:

-

Blocking:

-

Washing Cycle:

-

Storage: Store at 4°C in Binding Buffer containing 0.02% Sodium Azide.

Chromatography Protocol

Sample Preparation

-

Lysis: Lyse cells in Binding Buffer.[1]

-

Clarification: Centrifuge at 12,000

g for 20 mins. Filter supernatant through a 0.45-

Critical: Particulate matter will clog the affinity column.[1]

-

-

Nucleic Acid Removal: If the lysate is viscous, treat with DNase I (10

g/mL) prior to loading.[1]

Column Equilibration

-

Pack the column with the APTG-resin.[1]

-

Equilibrate with 5–10 column volumes (CV) of Binding Buffer.[1]

-

Verify pH of the effluent is 7.2.[1]

Loading & Washing[2]

-

Load Sample: Apply the clarified lysate at a linear flow rate of 10–15 cm/h (approx. 0.5–1.0 mL/min for a 1.6 cm diameter column).[1]

-

Slow flow improves binding efficiency.[1]

-

-

Wash: Wash with Binding Buffer until the UV absorbance (A280) returns to baseline (typically 10–20 CV).[1]

-

Optional: Include 0.5 M NaCl in an intermediate wash step if non-specific binding is observed, then re-equilibrate with Binding Buffer.[1]

-

Elution

Choose Method A for highest biological activity or Method B for concentrated stripping.[1]

Method A: Competitive Elution (Recommended) [1]

-

Switch to Elution Buffer A (100 mM Lactose in Binding Buffer).[1]

-

Elute at a slow flow rate.

- -galactosidase usually elutes as a sharp peak within 2–3 CV.

-

Post-Elution: Dialyze fractions against Binding Buffer to remove Lactose/Galactose if it interferes with downstream assays.

Method B: Borate pH Shift (Historical)

-

Switch to Elution Buffer B (0.1 M Sodium Borate, pH 10.0).[1]

-

Collect fractions immediately into tubes containing neutralization buffer (e.g., 1/10th volume of 1 M Tris-HCl pH 7.0) to minimize exposure to high pH.[1]

-

Note: This method is very effective but risks precipitating some fusion proteins.[1]

Regeneration

Data Analysis & Expected Results

Quantitative Summary

| Parameter | Typical Value | Notes |

| Binding Capacity | 3–10 mg | Depends on ligand density and steric access. |

| Flow Rate (Loading) | 10–15 cm/h | Slower is better for diffusion into pores.[1] |

| Yield | > 90% | With competitive elution.[1] |

| Purification Factor | 50–100 fold | Often yields >95% pure protein in a single step.[1] |

Workflow Visualization

Figure 2: Step-by-step purification workflow illustrating the two elution pathways.

Troubleshooting Guide

Low Binding Efficiency

-

Cause: Inactive enzyme or missing cofactors.[1]

-

Solution: Ensure Binding Buffer contains 10 mM MgCl

and 10 mM BME . -

Cause: Flow rate too high.[1]

-

Solution: Reduce flow rate during loading to allow time for the large tetrameric protein (464 kDa) to diffuse into the pores.[1]

Leaching of Ligand

-

Cause: Unstable coupling (Iso-urea bond instability).[1]

-

Solution: If using CNBr coupling, ensure the high/low pH wash cycle (Step 3.[1]5) was rigorous. For critical pharmaceutical applications, consider using NHS-activated Sepharose which forms a stable amide bond.[1]

Enzyme Does Not Elute

References

-

Steers, E. Jr., Cuatrecasas, P., & Pollard, H. B. (1971).

-galactosidase from Escherichia coli by affinity chromatography.[1][3][4][5] Journal of Biological Chemistry, 246(1), 196-200.[1][3][5] Link -

Ullmann, A. (1984).

-galactosidase activity.[1] Gene, 29(1-2), 27-31.[1] Link -

Sigma-Aldrich. 4-Aminophenyl-

-D-thiogalactopyranoside-Agarose Product Information. Link -

Fowler, A. V., & Zabin, I. (1978). Amino acid sequence of

-galactosidase.[1] XI. Peptide ordering procedures and the complete sequence. Journal of Biological Chemistry, 253(15), 5521-5525.[1] Link

Sources

- 1. Isopropyl β-D-1-thiogalactopyranoside - Wikipedia [en.wikipedia.org]

- 2. wjpsonline.com [wjpsonline.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. The purification of beta-galactosidase from Escherichia coli by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Immobilization of 4-Aminophenyl β-D-thiogalactopyranoside on Agarose Beads for Affinity Purification

Introduction: The Power of Specificity in Protein Purification

Affinity chromatography stands as a cornerstone technique in modern biochemistry and drug development, prized for its ability to isolate a target biomolecule from a complex mixture with high selectivity.[1][2][3][4][5] This method leverages the specific, reversible binding interactions between a target molecule and a ligand that has been covalently attached to a solid support matrix.[2][5] The choice of both the ligand and the matrix is critical to the success of the purification.

This guide focuses on the immobilization of 4-Aminophenyl β-D-thiogalactopyranoside (APTGal), a potent and specific ligand for purifying β-galactosidase and other galactose-binding proteins, such as galectins.[6][7][8] The thiogalactoside linkage in APTGal renders it resistant to hydrolysis by β-galactosidase, making it an ideal inhibitor for affinity applications.[6] We will detail the covalent coupling of APTGal to agarose beads, a highly favored matrix material due to its porous nature, hydrophilicity, and low non-specific binding properties.[9][10]

Two robust and widely adopted methods for immobilizing amine-containing ligands like APTGal will be explored: coupling to N-hydroxysuccinimide (NHS)-activated agarose and to Cyanogen Bromide (CNBr)-activated agarose. Understanding the chemistry and procedural nuances of each method will empower researchers to create a highly efficient, custom affinity resin for their specific research needs.

Choosing Your Immobilization Chemistry: A Comparative Overview

The covalent attachment of APTGal to the agarose matrix is achieved by first "activating" the hydroxyl groups of the agarose polysaccharide backbone.[11] This creates reactive functional groups that can then form stable bonds with the primary amine of the APTGal ligand. The two most prevalent activation chemistries for this purpose are NHS-ester activation and CNBr activation.

| Feature | NHS-Activated Agarose | CNBr-Activated Agarose |

| Reactive Group | N-hydroxysuccinimide ester | Cyanate esters and imidocarbonates |

| Coupling Target | Primary amines (-NH₂) | Primary amines (-NH₂) |

| Bond Formed | Stable amide bond | Isourea or imidocarbonate linkage |

| Coupling pH | pH 7-9[12][13] | pH 9-11[14][15] |

| Spacer Arm | Often included to reduce steric hindrance[16][17] | Not inherently present, may require separate derivatization[15] |

| Stability | Very stable amide linkage[17] | Potential for minor ligand leakage over time with isourea linkage[18] |

| Ease of Use | Simple, spontaneous reaction at neutral pH[16] | Requires more alkaline conditions and handling of hazardous CNBr (if activating from scratch)[18] |

Expert Insight: For immobilizing a small molecule like APTGal, using an NHS-activated agarose with a pre-attached spacer arm is often advantageous.[16][17] The spacer arm extends the ligand away from the agarose backbone, minimizing steric hindrance and improving the accessibility of the ligand for binding to the target protein.[6]

Protocol 1: Immobilization of APTGal using NHS-Activated Agarose

This protocol describes the coupling of APTGal to pre-activated NHS-ester agarose beads. This method is favored for its efficiency and the formation of a highly stable amide bond.

Materials and Reagents

-

NHS-Activated Agarose Beads (e.g., Thermo Scientific Pierce NHS-Activated Agarose)[12][13]

-

4-Aminophenyl β-D-thiogalactopyranoside (APTGal)

-

Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (Amine-free)

-

Wash Buffer: 1 M NaCl

-

Blocking/Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0

-

Final Wash Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4

-

Storage Buffer: 1X PBS with 0.02% Sodium Azide

-

Spin columns or chromatography column

-

End-over-end rotator

Experimental Workflow: NHS-Activation

Caption: Workflow for APTGal immobilization on NHS-activated agarose.

Step-by-Step Methodology

-

Resin Preparation:

-

Accurately weigh the required amount of dry NHS-activated agarose resin (note: 1 gram of dry resin typically swells to 4-5 mL of gel).[19] Alternatively, if using a slurry, pipette the required volume.

-

Immediately wash and hydrate the resin with ice-cold 1 mM HCl. This preserves the activity of the NHS esters. Perform this wash on a sintered glass funnel or in a spin column.

-

Wash the resin thoroughly with at least 10 bed volumes of Coupling Buffer to remove the HCl and equilibrate the pH.

-

-

Ligand Coupling:

-

Prepare a solution of APTGal in the Coupling Buffer at a concentration of 5-10 mg/mL. The exact amount will depend on the desired ligand density.

-

Quickly add the APTGal solution to the equilibrated agarose resin.

-

Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C on an end-over-end rotator.[13] The gentle mixing ensures uniform coupling.

-

-

Blocking and Washing:

-

After incubation, centrifuge the resin and collect the supernatant. The amount of uncoupled APTGal in the supernatant can be determined spectrophotometrically to estimate coupling efficiency.

-

Wash the resin with 5-10 bed volumes of Coupling Buffer to remove any non-covalently bound ligand.

-

To block any remaining active NHS-ester groups, add the Blocking/Quenching Buffer and incubate for 1-2 hours at room temperature.[20] This step is crucial to prevent non-specific binding of proteins during affinity purification.

-

Wash the resin with 5-10 bed volumes of 1 M NaCl to remove the blocking agent and any ionically bound molecules.

-

Finally, wash the resin with 5-10 bed volumes of Final Wash Buffer (PBS).

-

-

Storage:

-

Resuspend the prepared APTGal-agarose resin in Storage Buffer (typically a 50% slurry).

-

Store the affinity resin at 2-8°C. Do not freeze. The prepared resin is stable for several months.

-

Protocol 2: Immobilization of APTGal using CNBr-Activated Agarose

This classic method involves the reaction of primary amines with cyanate esters formed on the agarose matrix. It requires more alkaline conditions for coupling.

Materials and Reagents

-

CNBr-Activated Agarose Beads (e.g., G-Biosciences CNBr-Activated Agarose)[14][19]

-

4-Aminophenyl β-D-thiogalactopyranoside (APTGal)

-

Coupling Buffer: 0.1 M Sodium Bicarbonate, 0.5 M NaCl, pH 9.0-10.0

-

Wash Buffer: 1 M NaCl

-

Blocking Buffer: 0.1 M Tris-HCl or 1 M Glycine, pH 8.0

-

Acid Wash: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0

-

Base Wash: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

-

Storage Buffer: 1X PBS with 0.02% Sodium Azide

Experimental Workflow: CNBr-Activation

Caption: Workflow for APTGal immobilization on CNBr-activated agarose.

Step-by-Step Methodology

-

Resin Preparation:

-

Weigh the lyophilized CNBr-activated agarose powder.[14]

-

Swell the resin in ice-cold 1 mM HCl for 15-30 minutes. This step hydrolyzes and removes protective groups.

-

Wash the swollen resin with several volumes of ice-cold 1 mM HCl on a sintered glass funnel.

-

Immediately wash with 10-15 bed volumes of cold Coupling Buffer to raise the pH for the coupling reaction.

-

-

Ligand Coupling:

-

Dissolve the APTGal in cold Coupling Buffer.

-

Immediately add the APTGal solution to the washed and equilibrated resin.

-

Incubate with gentle end-over-end mixing for 4-16 hours at 4°C or 2-4 hours at room temperature.[14]

-

-

Blocking and Washing:

-

After coupling, wash the resin with Coupling Buffer to remove excess, uncoupled APTGal.

-

Transfer the resin to the Blocking Buffer and incubate for at least 4 hours at 4°C or 2 hours at room temperature to block any remaining reactive groups.

-

To ensure the removal of all non-covalently bound molecules, perform a series of alternating pH washes. Wash the resin with 3-5 bed volumes of the Acid Wash buffer, followed by 3-5 bed volumes of the Base Wash buffer. Repeat this cycle 3-4 times.

-

-

Storage:

-

After the final wash, equilibrate the resin with Storage Buffer.

-

Store as a 50% slurry at 2-8°C.

-

Characterization and Quality Control

A self-validating protocol requires characterization of the final product. The key parameter for an affinity resin is its ligand density, which directly impacts its binding capacity.

Quantification of Ligand Density

A straightforward method to estimate the ligand density is by measuring the depletion of the ligand from the solution during the coupling reaction.

-

Measure the absorbance of the APTGal solution at its λmax before adding it to the resin.

-

After the coupling reaction, collect the supernatant and all subsequent washes before the blocking step.

-

Measure the absorbance of the combined supernatant and washes.

-

Calculate the amount of APTGal that was successfully immobilized on the resin using a standard curve.

-

Express the ligand density as µmol of APTGal per mL of settled resin.

This method provides a good estimate of the total ligand coupled to the resin.[21][22]

Application Protocol: Purification of β-Galactosidase

This protocol provides a general framework for using the newly synthesized APTGal-agarose to purify β-galactosidase from a crude E. coli lysate.

Materials and Reagents

-

Synthesized APTGal-Agarose resin

-

Binding/Wash Buffer: 50 mM Sodium Phosphate, 300 mM NaCl, pH 7.4

-

Elution Buffer: 0.1 M Sodium Borate, pH 10.0[6]

-

Crude cell lysate containing β-galactosidase

-

Empty chromatography column

Purification Workflow

Caption: Affinity purification workflow for β-galactosidase.

Step-by-Step Methodology

-

Column Preparation: Pack a chromatography column with the APTGal-agarose slurry. Allow the resin to settle and wash with 5-10 column volumes (CVs) of Binding/Wash Buffer to equilibrate the column.

-

Sample Loading: Apply the clarified crude cell lysate to the column at a slow flow rate to allow for maximum binding of the β-galactosidase to the immobilized APTGal.

-

Washing: Wash the column with 10-15 CVs of Binding/Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This removes unbound and non-specifically bound proteins.

-

Elution: Elute the purified β-galactosidase from the column using the Elution Buffer.[6] The high pH disrupts the interaction between the enzyme and the ligand. Collect fractions of 0.5-1.0 mL.

-

Analysis: Assay the collected fractions for β-galactosidase activity (e.g., using an ONPG assay) and protein concentration (e.g., Bradford assay) to identify the fractions containing the purified enzyme.[23] Analyze the purity of the eluted fractions by SDS-PAGE.

-

Regeneration and Storage: To reuse the column, wash it extensively with alternating cycles of high and low pH buffers (e.g., Elution Buffer followed by Acid Wash buffer) and then re-equilibrate with Binding/Wash Buffer. For long-term storage, flush the column with Storage Buffer and store at 2-8°C.

Conclusion

The immobilization of 4-Aminophenyl β-D-thiogalactopyranoside on agarose beads creates a powerful and highly selective tool for the purification of β-galactosidase and related proteins.[6][7] By carefully selecting the activation chemistry—either the robust and stable NHS-ester method or the traditional CNBr coupling—researchers can tailor the synthesis of their affinity resin to meet specific experimental needs. The detailed protocols provided herein, coupled with proper characterization and application, will enable the efficient and high-purity isolation of target proteins, advancing research in enzymology, drug discovery, and molecular biology.

References

-

G-Biosciences. CNBr-Activated Agarose (Dry Form). Available from: [Link]

-

Creative BioMart. NHS Activated Agarose High Flow. Available from: [Link]

-

G-Biosciences. CNBr-activated resin to immobilize ligands for affinity chromatography. Available from: [Link]

-

CellMosaic. SepSphere™ Antibody/Protein/Enzyme Immobilization Kit via CNBr Activation (CM71544) User Reference Guide. Available from: [Link]

-

Amine Reactive Agarose Beads: A Comprehensive Guide to Applications and Best Practices. Available from: [Link]

-

Cube Biotech. Coupling Procedure for PureCube Amine Activated Agarose. Available from: [Link]

-

G-Biosciences. HOOK™ Aldehyde Activated Agarose (Amine Reactive). Available from: [Link]

- Hage, D. S. (2017). Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years.

-

ChemRxiv. Rapid Determination of Ligand Density on DNA-Functionalized Nanoparticles. Available from: [Link]

- Steers, E. Jr., Cuatrecasas, P., & Pollard, H. B. (1971). The Purification of β-Galactosidase from Escherichia coli by Affinity Chromatography. The Journal of Biological Chemistry, 246(1), 196-200.

-

Excedr. Affinity Resins: Overview, Types, & More. Available from: [Link]

-

G-Biosciences. Affinity Purification Resins and Methods. Available from: [Link]

-

Bestchrom. What Is Affinity Resin? 2025 Definitive Guide. Available from: [Link]

-

ResearchGate. Purification of microbial β-galactosidase from Kluyveromyces fragilis by bioaffinity partitioning. Available from: [Link]

- Uniyal, A., et al. (2018). Purification and characterization of β-galactosidase from probiotic Pediococcus acidilactici and its use in milk lactose hydrolysis and galactooligosaccharide synthesis. PubMed, 3 Biotech 8, 48.

- Serra, D., et al. (2020).

- de Cássia de Souza, R., et al. (2019). Optimization and partial purification of beta-galactosidase production by Aspergillus niger isolated from Brazilian soils using soybean residue. BMC Biotechnology, 19(1), 43.

- Braslavsky, I., & Papo, N. (2012). Immobilization of proteins on agarose beads, monitored in real time by bead injection spectroscopy. Analytical Biochemistry, 427(2), 169-175.

- Nwe, K., & Brechbiel, M. W. (2009). "Clickable" agarose for affinity chromatography.

- Colussi, F., et al. (1999). Immobilized 4-aminophenyl 1-thio-beta-D-galactofuranoside as a matrix for affinity purification of an exo-beta-D-galactofuranosidase.

-

NanoFCM. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines. Available from: [Link]

-

BioVanix. Agarose Gel Beads of Affinity Chromatography. Available from: [Link]

-

ResearchGate. Can anyone suggest a good method of quantitative measurement of ligand (antibody) binding to the magnetic beads?. Available from: [Link]

- Wang, Y., et al. (2022). Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines at the Single-Particle Level. ACS Nano, 16(4), 6886-6897.

-

ResearchGate. Purification steps of β-galactosidase. Available from: [Link]

- Smith, A. M., et al. (2016). Ligand density quantification on colloidal inorganic nanoparticles. Analytical Methods, 8(33), 6375-6385.

- Vamvaka, E., et al. (2019). Activated Cross-linked Agarose for the Rapid Development of Affinity Chromatography Resins - Antibody Capture as a Case Study. Biotechnology Journal, 14(11), e1900135.

- Vamvaka, E., et al. (2019). Affinity Chromatography Resins Development by Cross-linked Agarose. Journal of Visualized Experiments, (151), e60045.

-

Technology Networks. Agarose Bead Synthesis. Available from: [Link]

Sources

- 1. Affinity Chromatography Resins | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Affinity Chromatography: A Review of Trends and Developments over the Past 50 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity Resins: Overview, Types, & More [excedr.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. What Is Affinity Resin? 2025 Definitive Guide - Bestchrom [bestchrom.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B matrix 4% beaded agarose | Sigma-Aldrich [sigmaaldrich.com]

- 8. goldbio.com [goldbio.com]

- 9. Agarose and Its Derivatives as Supports for Enzyme Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agarose Gel Beads of Affinity Chromatography | Biovanix [biovanix.com]

- 11. goldbio.com [goldbio.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. agscientific.com [agscientific.com]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Calibre Scientific | Protein Ark [proteinark.com]

- 17. agscientific.com [agscientific.com]

- 18. cellmosaic.com [cellmosaic.com]

- 19. Cyanogen bromide (CNBr) activated resin for amine ligand | G-Biosciences [gbiosciences.com]

- 20. Amine Reactive Agarose Beads: A Comprehensive Guide to Applications and Best Practices - nanomicronspheres [nanomicronspheres.com]

- 21. researchgate.net [researchgate.net]

- 22. rsc.org [rsc.org]

- 23. Optimization and partial purification of beta-galactosidase production by Aspergillus niger isolated from Brazilian soils using soybean residue - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The APTG Ligand in Modern Proteomics

Application Note: Strategic Applications of APTG in Proteomics Research

In the landscape of proteomics, APTG (p-aminophenyl-β-D-thiogalactoside) represents a specialized but high-impact affinity ligand. Unlike broad-spectrum tags (e.g., His6, FLAG), APTG is a carbohydrate mimic designed to target specific galactose-binding pockets. Its utility spans two distinct but critical domains: the purification of recombinant fusion proteins (via the LacZ/APTG system ) and the functional enrichment of galactose-binding toxins (e.g., Ricin, Abrin ) in biodefense and clinical proteomics.

This guide details the mechanistic basis of APTG affinity chromatography and provides field-proven protocols for its application in protein purification and mass spectrometry-based toxin identification.

Core Mechanism: The Galactose Mimicry

APTG functions as a stable analog of galactose. Its structure consists of a galactose moiety linked via a sulfur atom (thio-linkage) to a phenyl amine group. The thio-linkage renders the ligand resistant to enzymatic hydrolysis by

-

Target 1:

-Galactosidase (LacZ): APTG binds deep within the active site of the LacZ enzyme. Because the binding is non-covalent but highly specific ( -

Target 2: Galactose-Binding Lectins: Many biological toxins (e.g., Ricin B-chain) and cell-adhesion molecules (Galectins) possess Carbohydrate Recognition Domains (CRDs) that specifically bind terminal galactose residues. APTG-coated beads effectively "fish" these proteins from complex biological matrices (blood, food, environmental samples).

Visualization: The APTG Interaction Network

Figure 1: Mechanistic dual-targeting of the APTG ligand. It serves as a substrate mimic for enzymes (LacZ) and a glycan mimic for lectins.

Application I: Purification of LacZ-Fusion Proteins

Context: The LacZ tag (116 kDa) is historically significant for its ability to enhance the solubility of difficult-to-express proteins in E. coli. While large, it is often the "tag of last resort" when smaller tags (His, HA) result in inclusion bodies. APTG affinity chromatography is the standard method for isolating these fusions.

Protocol 1: APTG Affinity Purification of LacZ Fusions

Reagents:

-

Matrix: APTG-Agarose (commercially available or prepared via CNBr-activated Sepharose).

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 10 mM β-mercaptoethanol, Protease Inhibitors.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.5), 0.5 M NaCl.

-

Elution Buffer (Critical): 100 mM Sodium Borate (pH 10.0). Note: High pH is required to disrupt the enzyme-substrate complex.

Step-by-Step Workflow:

-

Lysate Preparation:

-

Lyse E. coli expressing LacZ-Fusion protein in Lysis Buffer.

-

Clarify by centrifugation (15,000 x g, 20 min, 4°C).

-

Tip: Ensure Mg²⁺ is present; LacZ requires it for tetramer stability and active site conformation.

-

-

Column Loading:

-

Equilibrate APTG-Agarose column with 5 CV (Column Volumes) of Lysis Buffer.

-

Load clarified lysate at a slow flow rate (0.5 mL/min) to maximize binding residence time.

-

-

Washing:

-

Wash with 10 CV of High Salt Wash Buffer (containing 0.5 M NaCl) to remove non-specific DNA/protein binding.

-

Wash with 5 CV of Lysis Buffer to remove salt.

-

-

Elution:

-

Apply Sodium Borate Elution Buffer (pH 10.0) .

-

Collect fractions (0.5 CV each).

-

Immediate Action: Neutralize fractions immediately with 1 M Tris-HCl (pH 7.0) to prevent alkaline denaturation of the target protein.

-

-

Polishing (Optional):

-

If the fusion protein contains a specific protease site (e.g., Thrombin, TEV), digest and perform a subtractive pass over the APTG column. The LacZ tag will bind the column; the target protein will flow through.

-

Application II: Biodefense Proteomics (Ricin/Abrin Enrichment)

Context: Ricin and Abrin are lethal ribosome-inactivating proteins (RIPs) classified as biothreat agents. Their B-chains are lectins that bind galactose.[1] Detecting active toxin in complex matrices (food, serum) is challenging due to low abundance. APTG-coated magnetic beads act as "chemical baits" to enrich these toxins for downstream Mass Spectrometry (MS) analysis.

Protocol 2: APTG-Magnetic Bead Enrichment for MS Analysis

Reagents:

-

Beads: Tosyl-activated magnetic beads coupled with APTG.

-

Capture Buffer: PBS (pH 7.4), 0.1% Tween-20.

-

Digestion Buffer: 50 mM Ammonium Bicarbonate (pH 8.0).

-

Trypsin: Sequencing grade, modified.

Step-by-Step Workflow:

-

Sample Preparation:

-

Suspend sample (e.g., food powder, plasma) in Capture Buffer.

-

Clarify by centrifugation to remove particulates.

-

-

Affinity Capture:

-

Add 50 µL of APTG-magnetic beads to 1 mL of sample.

-

Incubate for 1 hour at Room Temperature with rotation.

-

Mechanism:[2] Ricin B-chain binds the galactose moiety of APTG.

-

-

Stringent Washing:

-

Magnetically separate beads.[1]

-

Wash 3x with PBS-Tween to remove non-specific proteins.

-

Wash 2x with 50 mM Ammonium Bicarbonate (removes detergent compatible with MS).

-

-

On-Bead Tryptic Digestion:

-

Resuspend beads in 50 µL Ammonium Bicarbonate.

-

Add 1 µg Trypsin.

-

Incubate at 37°C for 4 hours or overnight.

-

Note: Direct elution of the intact toxin is difficult due to high affinity; on-bead digestion is more efficient for proteomics.

-

-

Mass Spectrometry Analysis:

-

Collect supernatant (peptides).

-

Analyze via MALDI-TOF/TOF (for fingerprinting) or LC-MS/MS (for sequence confirmation).

-

Target Markers: Look for specific Ricin A-chain and B-chain peptides (e.g., Tryptic peptide T11 of Ricin A-chain).

-

Visualization: Toxin Enrichment Workflow

Figure 2: Workflow for the enrichment and identification of galactose-binding toxins using APTG beads.

Summary of Applications & Data Interpretation

| Application | Target | Binding Mechanism | Elution Strategy | Key Advantage |

| Fusion Purification | LacZ-Tagged Proteins | Enzyme-Substrate Mimic | High pH (Borate, pH 10) | Solubilizes inclusion-prone proteins. |

| Biodefense | Ricin / Abrin | Lectin-Carbohydrate (Gal) | On-bead Digestion | Removes >99% background matrix for high-sensitivity MS. |

| Glycoproteomics | Galectins | Lectin-Carbohydrate (Gal) | Lactose Competition | Isolates endogenous galactose-binding proteins. |

Emerging Technologies: A Note on "AptG"

Note: While this guide focuses on the chemical ligand APTG, researchers should be aware of the recently described "Aptamer Glue" (AptG) technology (2024). This is a distinct method utilizing bivalent aptamers for targeted membrane protein degradation (similar to PROTACs). Do not confuse the chemical reagent APTG (thiogalactoside) with the biological tool AptG.

References

-

Ullmann, A. (1984). One-step purification of hybrid proteins which have beta-galactosidase activity. Gene, 29(1-2), 27-31. Link

-

Drinkard, K. K., et al. (2024). Mass Spectrometric Detection and Differentiation of Enzymatically Active Abrin and Ricin Combined with a Novel Affinity Enrichment Technique. Chemical Research in Toxicology, 37(7), 1185–1193. Link

-

Kalb, S. R., & Barr, J. R. (2009).[1] Mass spectrometric detection of ricin and its activity in food and clinical samples.[1] Analytical Chemistry, 81(6), 2037–2042.[1] Link

-

Fowler, A. V., & Zabin, I. (1978). Amino acid sequence of beta-galactosidase. XI. Peptide ordering procedures and the complete sequence. Journal of Biological Chemistry, 253(15), 5521-5525. Link

Sources

- 1. Mass Spectrometric Detection and Differentiation of Enzymatically Active Abrin and Ricin Combined with a Novel Affinity Enrichment Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategic optimization of conditions for the solubilization of GST-tagged amphipathic helix-containing ciliary proteins overexpressed as inclusion bodies in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: APTG Affinity Column Regeneration

Welcome to the technical support center for APTG (p-Aminophenyl-β-D-thiogalactoside) affinity chromatography. This guide provides in-depth answers and troubleshooting solutions for researchers, scientists, and drug development professionals using APTG affinity columns, primarily for the purification of β-galactosidase (LacZ) fusion proteins.

Frequently Asked Questions & Troubleshooting Guide

Category 1: Fundamentals of Regeneration

Q1: What is APTG affinity column regeneration, and why is it a critical step?

A: Affinity column regeneration is the process of stripping the column of the eluted target protein and any non-specifically bound contaminants, followed by restoring the resin to its initial state for subsequent purification cycles.[1] This process is crucial for several reasons:

-

Cost-Effectiveness: Affinity resins, particularly those with specialized ligands like APTG, represent a significant consumable cost. Reusing the column for multiple cycles dramatically improves process economy.[2][3]

-

Process Consistency: A properly regenerated column ensures consistent performance—in terms of binding capacity, yield, and purity—from run to run.[4] Fouling, or the buildup of impurities, can lead to variable results.[2]

-

Preventing Carryover: An effective regeneration and cleaning protocol prevents cross-contamination between different batches or different protein purifications.[2]

The interaction in an APTG column is a specific, high-affinity binding between the immobilized APTG ligand (a substrate analog) and the active site of β-galactosidase (LacZ) or its fusion proteins.[5][6] Regeneration ensures this specific binding capability is fully restored before the next sample is loaded.

Q2: How many times can I regenerate my APTG column? What factors limit its lifespan?

A: The number of regeneration cycles an APTG column can endure depends on several factors, but many modern affinity resins are designed for up to several hundred cycles under optimal conditions.[7] The primary factors limiting column lifetime are:

-

Harshness of Regeneration/Cleaning: The most significant factor is the degradation of the immobilized APTG ligand or the matrix itself.[2] While agents like sodium hydroxide (NaOH) are effective for cleaning and sanitization, prolonged exposure or high concentrations can hydrolyze the ligand or the linkage chemistry, leading to a gradual loss of binding capacity.[2][8][9]

-

Nature of the Feed Stream: Crude lysates containing high levels of proteases, lipids, and nucleic acids can cause severe column fouling that may require aggressive cleaning procedures, shortening the column's lifespan.[2]

-

Storage Conditions: Improper storage can lead to microbial growth, which can clog the column and degrade the resin.[1] Storing the column in an appropriate bacteriostatic agent (e.g., 20% ethanol) is essential.[10]

Lifecycle validation studies are often performed to determine the operational limits of a resin for a specific process, ensuring performance remains within acceptable parameters.[4][11]

Category 2: The Regeneration Protocol & Mechanism

Q3: What is a reliable, step-by-step protocol for regenerating an APTG affinity column?

A: The following is a comprehensive, multi-stage protocol designed to effectively regenerate an APTG column. Always consult your specific resin manufacturer's guidelines, as tolerances to chemicals can vary.[1]

Experimental Protocol: General APTG Column Regeneration

-

Post-Elution Wash: Immediately after eluting the target LacZ fusion protein (e.g., with a high pH borate buffer[5]), wash the column with 3-5 column volumes (CV) of a neutral wash buffer, such as Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS). This removes residual elution buffer and loosely bound molecules.[1]

-

Stripping Step (Harsh Wash): To remove strongly, non-specifically bound proteins and aggregates, apply one of the following stripping solutions. Monitor backpressure carefully.[2][12]

-

Option A (Low pH): Wash with 3-5 CV of a low pH buffer, such as 0.1 M Glycine-HCl, pH 2.5–3.0.

-

Option B (High Salt): Wash with 3-5 CV of a high salt buffer, such as your binding buffer containing 1-2 M NaCl.

-

-

Immediate Neutralization: Wash the column with 5-10 CV of neutral wash buffer (e.g., PBS) until the column effluent pH returns to neutral. This step is critical after a low pH strip to prevent prolonged exposure of the ligand to acid.

-

Cleaning-In-Place (CIP) / Sanitization: To remove precipitated proteins, lipids, and microbial contaminants, perform a CIP step. This is the most aggressive step and should be optimized for your specific needs.[2]

-

Rinse and Re-equilibration:

-

Thoroughly rinse the column with 5-10 CV of sterile, filtered water to remove all traces of the CIP agent.

-

Re-equilibrate the column with 5-10 CV of your initial binding buffer until the pH and conductivity of the effluent match the buffer entering the column.[1]

-

-

Performance Verification & Storage:

Q4: Can you explain the mechanism behind the key regeneration steps?

A: Certainly. Each step serves a distinct chemical purpose in restoring the column's functionality.

-

Low pH / High pH Strip: The primary interaction between LacZ and APTG is based on the specific 3D conformation of the enzyme's active site.[5] Applying a buffer with a pH far from the protein's isoelectric point (pI) causes significant changes in the surface charge of both the bound proteins and the ligand. This electrostatic repulsion, combined with conformational changes (denaturation), disrupts the binding interactions, causing the molecules to dissociate from the resin.[1]

-

High Salt Wash: High concentrations of salt ions (e.g., Na+ and Cl-) shield electrostatic charges on proteins and the matrix, thereby disrupting ionic interactions that contribute to non-specific binding.

-

Caustic (NaOH) Cleaning: Sodium hydroxide is a powerful cleaning agent for several reasons.[2] It denatures and saponifies (hydrolyzes) proteins and lipids, effectively solubilizing them for removal. Its high pH also kills bacteria and inactivates viruses, providing a sanitizing effect.[2] However, its potent hydrolytic activity is also what makes it a risk to the long-term stability of the immobilized ligand.[2][14]

Below is a diagram illustrating the overall workflow for regenerating an APTG affinity column.

Caption: A typical workflow for APTG affinity column regeneration.

Category 3: Troubleshooting Common Issues

Q5: My protein yield has dropped significantly after regenerating the column. What's wrong?

A: A drop in yield is typically due to a loss of binding capacity. There are several potential causes:

-

Ligand Degradation: This is the most common cause of permanent capacity loss. Overly harsh cleaning (e.g., NaOH concentration too high or contact time too long) may have damaged the APTG ligand.[2][8] Consider reducing the harshness of your CIP step.

-

Incomplete Re-equilibration: The column may not have been fully re-equilibrated to the correct binding buffer pH and ionic strength. Ensure the effluent pH and conductivity match the starting buffer before loading your sample.

-

Fouling/Clogging: If regeneration was incomplete, the binding sites may be blocked by residual contaminants.[2] This can happen if the cleaning protocol is not robust enough for your specific sample. Try a more rigorous cleaning protocol (see table below) for one cycle to see if capacity is restored.

-

Affinity Tag Accessibility: The issue may be with your protein. If the LacZ tag is not properly folded or is sterically hindered, it will not bind efficiently.[15] This is less likely to be caused by regeneration itself but should be considered.

Q6: The backpressure on my column is steadily increasing with each cycle. How do I fix this?

A: Increased backpressure is a sign of clogging, which can occur at the column inlet frit or within the packed bed itself.[16]

-

Cause: The most common cause is the accumulation of precipitated proteins or particulates from an unfiltered sample.[16] Incomplete removal of denatured proteins during a harsh cleaning step can also lead to aggregation and clogging.

-

Solution:

-

Filter Your Sample: Always centrifuge and filter your sample (e.g., through a 0.22 or 0.45 µm filter) before loading it onto the column.[16]

-

Improve Cleaning: Use a robust CIP protocol with NaOH to dissolve protein precipitates.[2]

-

Reverse Flow Cleaning: For severe clogging at the inlet, disconnect the column from the detector, reverse the direction of flow, and pump your cleaning solution through at a low flow rate (e.g., 50% of normal).[13][17] This can dislodge particulates from the top filter. Always check manufacturer guidelines before reversing flow.

-